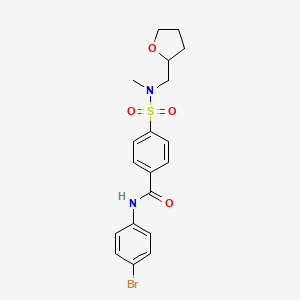![molecular formula C23H27N5O3 B3017717 3-((1-(4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carbonyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one CAS No. 2034233-31-1](/img/structure/B3017717.png)
3-((1-(4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carbonyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "3-((1-(4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carbonyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one" is a structurally complex molecule that may be related to the class of 1,2,4-triazol-5-one derivatives. These derivatives have been studied for various biological activities, including their potential as central nervous system agents and their antagonist activity on certain receptors such as 5-HT2, which is implicated in various neurological functions and disorders .
Synthesis Analysis
The synthesis of related 1,2,4-triazol-5-one derivatives typically involves the reaction of triazolone compounds with various aldehydes or ketones. For instance, a study synthesized 3-alkyl(aryl)-4-[4-(4-methylbenzoxy)benzylidenamino]-4,5-dihydro-1H-1,2,4-triazol-5-one compounds by reacting 3-alkyl(aryl)-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-ones with 4-(4-methylbenzoxy)benzaldehyde . Although the specific synthesis of the compound is not detailed in the provided papers, similar synthetic strategies could be employed, involving the formation of the triazolone core followed by subsequent functionalization steps.
Molecular Structure Analysis
The molecular structure of 1,2,4-triazol-5-one derivatives is characterized by the presence of a triazolone ring, which can be further modified with various substituents that influence the compound's biological activity and physicochemical properties. The bicyclic and spirocyclic derivatives mentioned in the papers indicate a trend towards complex molecular architectures that may be designed to interact with specific biological targets .
Chemical Reactions Analysis
The chemical reactivity of such compounds often involves their amino groups and the triazolone core. These functionalities can participate in various chemical reactions, such as condensation with aldehydes or ketones, which are common synthetic routes for these derivatives . The presence of other functional groups, such as the isoxazole ring or piperidine moiety, may also influence the compound's reactivity and its ability to form further derivatives or complexes.
Physical and Chemical Properties Analysis
The physicochemical properties of 1,2,4-triazol-5-one derivatives, such as lipophilicity, pKa values, and antioxidant activities, have been studied. For example, the lipophilicity of synthesized compounds was investigated using HPLC, and their pKa values were determined through potentiometric titration in non-aqueous solvents . These properties are crucial for understanding the pharmacokinetic behavior of the compounds, including their absorption, distribution, metabolism, and excretion (ADME) profiles.
Aplicaciones Científicas De Investigación
Synthesis and Pharmacological Evaluation
- A study by Suresh, Lavanya, and Rao (2016) in the "Arabian Journal of Chemistry" synthesized a series of related compounds with significant biological activity against various microorganisms, indicating its potential in antimicrobial applications (Suresh, Lavanya, & Rao, 2016).
Antioxidant Activity and Physicochemical Properties
- Yüksek et al. (2015) in the "Journal of Molecular Liquids" synthesized derivatives of the compound and analyzed their in vitro antioxidant activities. This study implies its potential in oxidative stress-related research (Yüksek et al., 2015).
Antimicrobial Activities
- Bektaş et al. (2010) in "Molecules" synthesized derivatives of 1,2,4-Triazole, a related structure, and found that some of them possess good or moderate activities against test microorganisms, suggesting its application in developing antimicrobial agents (Bektaş et al., 2010).
Structural Characterization and Bioactivity
- Thimmegowda et al. (2009) in the "Journal of Chemical Crystallography" conducted crystal structure studies on a bioactive molecule derived from the compound, emphasizing its importance in structural characterization and biological studies (Thimmegowda et al., 2009).
Anti-Tubercular Activity and Docking Study
- Naidu et al. (2016) in "Bioorganic & Medicinal Chemistry Letters" synthesized and evaluated variants of the compound for anti-tubercular activity, suggesting its potential in tuberculosis treatment research (Naidu et al., 2016).
Propiedades
IUPAC Name |
4-(2-methylphenyl)-3-[[1-(4,5,6,7-tetrahydro-1,2-benzoxazole-3-carbonyl)piperidin-4-yl]methyl]-1H-1,2,4-triazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O3/c1-15-6-2-4-8-18(15)28-20(24-25-23(28)30)14-16-10-12-27(13-11-16)22(29)21-17-7-3-5-9-19(17)31-26-21/h2,4,6,8,16H,3,5,7,9-14H2,1H3,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIDCCUNAUNMPBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=NNC2=O)CC3CCN(CC3)C(=O)C4=NOC5=C4CCCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-chloro-N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B3017634.png)
![Methyl 5-methyl-7-(4-nitrophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B3017636.png)
![3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide](/img/structure/B3017637.png)



![4-(2-Chlorophenyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione](/img/structure/B3017644.png)
![2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B3017647.png)

![N-(1',2-dimethyl-5'-morpholino-6'-oxo-1',6'-dihydro-[3,3'-bipyridin]-5-yl)-2-(trifluoromethyl)isonicotinamide](/img/structure/B3017650.png)
![N-(p-tolyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide](/img/structure/B3017651.png)
![1-[2-(Prop-2-enoylamino)propyl]pyrazole-4-carboxylic acid](/img/structure/B3017653.png)

![N-benzyl-2-[5-[2-[(5-methyl-1H-pyrazol-3-yl)amino]-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B3017657.png)